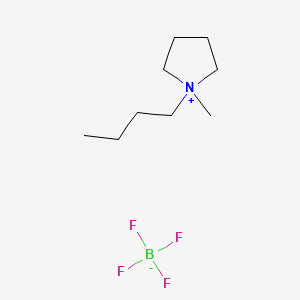

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

説明

1-Butyl-1-methylpyrrolidinium tetrafluoroborate ([BMP][BF4]) is a pyrrolidinium-based ionic liquid (IL) composed of a saturated five-membered pyrrolidinium ring cation paired with a tetrafluoroborate (BF4<sup>−</sup>) anion. This IL exhibits a melting point below 100°C, characteristic of room-temperature ionic liquids, and is notable for its high thermal stability, with decomposition temperatures reported around 135°C . Its physicochemical properties, including viscosity (30–150 times higher than water), density (~1.2 g/cm³ at 25°C), and refractive index, have been extensively characterized as functions of temperature .

[BMP][BF4] is classified as a "green solvent" due to its negligible vapor pressure and non-flammability, making it suitable for applications in energy storage (e.g., supercapacitors, lithium-ion batteries) and electrochemical devices . Its solvation behavior with polar solvents like acetonitrile and water has been studied, revealing ideal mixing laws for refractive indices and densities .

特性

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCVCJOPLBWQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049276 | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345984-11-4 | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345984114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092STD3PGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Quaternization Reaction

The first step is the quaternization of N-methylpyrrolidine with 1-bromobutane to form 1-butyl-1-methylpyrrolidinium bromide. The reaction is typically conducted in an organic solvent such as acetonitrile under reflux conditions.

- Dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (~50 mL) while cooling in an ice-water bath.

- Add 1-bromobutane (0.2 mol) dropwise with stirring.

- Allow the mixture to warm to room temperature and reflux overnight.

- Remove volatiles under reduced pressure to obtain a crude solid.

- Wash the solid with a mixture of acetone and diethyl ether to purify.

- Dry to yield a white solid 1-butyl-1-methylpyrrolidinium bromide with yields around 98%.

- ^1H NMR confirms the expected proton environments.

- The product is stable and can be stored for further use.

This method is well-documented and provides a high yield of the onium halide precursor.

Anion Exchange to Tetrafluoroborate Salt

Metathesis Reaction with Oxonium Tetrafluoroborate or Lithium Tetrafluoroborate

The halide salt is converted to the tetrafluoroborate salt via anion exchange. Two main approaches are reported:

- Reaction of the onium halide with oxonium tetrafluoroborate

- Reaction of the onium halide with lithium tetrafluoroborate in a biphasic system

- Dissolve 1-butyl-1-methylpyrrolidinium bromide in an organic solvent such as dichloromethane.

- Prepare an aqueous solution of lithium tetrafluoroborate.

- Mix the two phases under vigorous stirring at room temperature overnight.

- Separate the organic phase containing the ionic liquid.

- Wash the organic phase multiple times with distilled water to remove residual lithium salts and halides.

- Dry the organic phase under vacuum at elevated temperature (e.g., 333 K, 0.02 mbar) to remove traces of water.

This metathesis method yields the desired 1-butyl-1-methylpyrrolidinium tetrafluoroborate with high purity and minimal halide contamination.

One-Pot Sustainable Synthesis Approach

Recent research has demonstrated a one-pot synthesis method that simultaneously produces tetrafluoroborate-based ionic liquids, including this compound, by dissolving the corresponding onium tetrafluoroborate salt and organic bis(trifluoromethanesulfonyl)imide derivatives in a polar solvent like dimethylformamide.

- This method allows selective recovery of tetrafluoroborate ionic liquids in the aqueous phase after extraction.

- It is fast, versatile, cost-effective, and sustainable, reducing the number of purification steps.

- Characterization by infrared spectroscopy and nuclear magnetic resonance confirms the product identity and purity.

This approach offers an alternative to traditional metathesis with improved sustainability and scalability.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Quaternization | N-methylpyrrolidine + 1-bromobutane | Acetonitrile, reflux overnight | ~98% | Produces 1-butyl-1-methylpyrrolidinium bromide |

| 2 | Anion Exchange (Metathesis) | 1-butyl-1-methylpyrrolidinium bromide + LiBF4 | Dichloromethane/water, room temp, overnight | High | Requires multiple aqueous washes and vacuum drying |

| 2 | Anion Exchange (Oxonium BF4) | 1-butyl-1-methylpyrrolidinium halide + oxonium tetrafluoroborate | Conditions vary | High | Reduces halide content effectively |

| 1 & 2 | One-pot synthesis | Onium tetrafluoroborate + bis(trifluoromethanesulfonyl)imide + DMF | Room temperature, extraction steps | Good | Sustainable, simultaneous IL synthesis |

Research Findings and Analytical Characterization

- The purity of the final tetrafluoroborate salt is critical; residual halides negatively impact ionic liquid properties.

- Washing steps and drying under vacuum at controlled temperature are essential to minimize moisture and halide content.

- Characterization techniques such as ^1H and ^13C NMR, infrared spectroscopy, and inductively coupled plasma optical emission spectroscopy (ICP-OES) are standard to confirm structure and purity.

- Karl Fischer titration is used to measure water content, ensuring it is below ppm levels to maintain ionic liquid stability.

- The ionic liquid prepared exhibits consistent conductivity and thermal stability, suitable for electrochemical applications.

化学反応の分析

1-Butyl-1-methylpyrrolidinium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in N-alkylation reactions with acridine ester precursors using reagents like 1,3-propane sultone.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s ionic nature allows it to act as a medium for redox reactions.

Electrochemical Reactions: It is used as an electrolyte in electrochemical double-layer capacitors, where it facilitates charge transfer.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . The major products formed depend on the specific reaction but often include substituted pyrrolidinium compounds and various organic intermediates .

科学的研究の応用

Electrochemical Applications

BMPyrrBF4 is utilized as an electrolyte in various electrochemical systems:

- Double-Layer Capacitors : It serves as a suitable electrolyte due to its high ionic conductivity and thermal stability, which enhances the performance of supercapacitors .

- Polymeric Batteries : The ionic liquid is effective in polymeric battery systems, improving charge/discharge rates and overall efficiency .

Catalysis

The compound has shown promise in catalytic processes:

- Biocatalysis : BMPyrrBF4 is used as a solvent in enzymatic reactions, promoting the synthesis of polymers with high selectivity and reduced environmental impact .

- Separation Processes : Its unique solubility properties allow for effective separation of aromatic hydrocarbons from aliphatic hydrocarbons, making it valuable in petrochemical industries .

Solvent Properties

BMPyrrBF4 is recognized for its solvent capabilities:

- Green Chemistry : It acts as a recyclable medium for various chemical reactions, reducing waste generation and enhancing reaction efficiency .

- Phase Behavior Studies : Research indicates its potential in studying phase behavior in mixtures, which is crucial for designing new materials .

Case Study 1: Electrochemical Performance in Supercapacitors

A study by Gerlach et al. (2019) investigated the influence of BMPyrrBF4 on the electrochemical behavior of organic radical polymers. The findings indicated that the ionic liquid significantly improved the stability and performance of electrical double-layer capacitors under varying voltage conditions .

Case Study 2: Biocatalytic Polymer Synthesis

In a biocatalysis study, BMPyrrBF4 was employed to facilitate the enzymatic polymerization of aniline. The results showed that using this ionic liquid led to higher molecular weights and better polymer characteristics compared to traditional solvents, demonstrating its effectiveness as a green solvent in polymer chemistry .

作用機序

The mechanism by which 1-Butyl-1-methylpyrrolidinium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the medium. This interaction facilitates various chemical reactions and processes, such as charge transfer in electrochemical applications and stabilization of reactive intermediates in organic synthesis . The molecular targets and pathways involved depend on the specific application but often include ionic interactions and electrostatic stabilization .

類似化合物との比較

Pyrrolidinium vs. Imidazolium ILs

- Thermal Stability : Pyrrolidinium-based ILs like [BMP][BF4] exhibit superior thermal stability compared to imidazolium analogs (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4]). The saturated pyrrolidinium ring reduces susceptibility to decomposition at high temperatures .

- Biological Interactions : Imidazolium ILs (e.g., [BMIM][BF4]) bind more strongly to proteins like lysozyme due to aromatic π-π interactions, destabilizing their structure. In contrast, [BMP][BF4] enhances lysozyme stability by suppressing hydrophobic cluster exposure .

- Toxicity : Pyrrolidinium cations (e.g., [BMP]<sup>+</sup>) generally show lower toxicity than imidazolium cations in biological systems. For example, [BMP][BF4] (IL3) and [BMIM][BF4] (IL1) differ in teratogenic and hepatotoxic effects due to cationic structural variations .

Pyrrolidinium vs. Piperidinium ILs

1-Butyl-1-methylpiperidinium tetrafluoroborate ([BMPip][BF4]) shares structural similarities with [BMP][BF4] but features a six-membered piperidinium ring. This larger ring increases viscosity and reduces ionic mobility compared to [BMP][BF4], impacting electrochemical performance .

Anionic Variations

Tetrafluoroborate vs. Bis(trifluoromethylsulfonyl)imide ([TFSI]<sup>−</sup>)

- Conductivity : [BMP][TFSI] exhibits higher ionic conductivity (3–5 mS/cm) than [BMP][BF4] (~1 mS/cm) due to the delocalized charge of the [TFSI]<sup>−</sup> anion .

- Viscosity : [BMP][BF4] has lower viscosity (112 cP at 25°C) compared to [BMP][TFSI] (~200 cP), enhancing its suitability for electrolyte applications requiring fluidity .

Table 2: Electrochemical Properties of [BMP][BF4] vs. Analogues

Application-Specific Performance

Supercapacitors

[BMP][BF4] is less conductive than [BMIM][BF4] but offers better thermal stability, making it suitable for high-temperature operations. In contrast, [BMP][TFSI] is preferred for high-voltage applications due to its wider electrochemical window .

Biocatalysis and Protein Stabilization

[BMP][BF4] inhibits amyloid aggregation in proteins like lysozyme by reducing hydrophobic interactions, whereas imidazolium ILs promote destabilization . This property is advantageous for biocatalytic processes requiring enzyme stabilization.

生物活性

1-Butyl-1-methylpyrrolidinium tetrafluoroborate (BMPyrrBF4) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of BMPyrrBF4, examining its effects on proteins, cellular interactions, and potential toxicity.

Overview of BMPyrrBF4

BMPyrrBF4 is a pyrrolidinium-based ionic liquid characterized by its low vapor pressure and ability to dissolve a wide range of organic and inorganic compounds. Its structure allows it to interact with biological macromolecules, making it a subject of interest in studies evaluating its biological effects.

Effects on Protein Stability and Activity

Research indicates that BMPyrrBF4 can influence the stability and activity of various enzymes. For instance, studies have shown that BMPyrrBF4 enhances the stability of lysozyme, a well-known enzyme with antibacterial properties. The binding interactions between BMPyrrBF4 and lysozyme were found to be primarily electrostatic, hydrophobic, and van der Waals in nature, with the ionic liquid binding near the active site of the enzyme .

Table 1: Effects of BMPyrrBF4 on Lysozyme Stability

| Concentration (% v/v) | Effect on Stability | Observations |

|---|---|---|

| 0.5 | Increased stability | Reduced lag phase in fibrillization |

| 1.0 | Enhanced activity | Significant increase in enzymatic activity |

| 5.0 | Promoted aggregation | Formation of amyloid fibrils observed |

The mechanism through which BMPyrrBF4 affects protein behavior involves altering the kinetics of amyloid fibrillization. The presence of BMPyrrBF4 significantly accelerates the formation of amyloid fibrils from lysozyme, which is crucial in understanding its potential applications in biocatalysis and biotechnology .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of BMPyrrBF4. One study reported that BMPyrrBF4 exhibited varying degrees of toxicity towards different bacterial strains, with a notable impact on E. coli and L. monocytogenes. The effective concentration (EC50) values indicated that while some strains showed resilience, others were significantly affected by exposure to BMPyrrBF4 .

Table 2: Toxicity Profile of BMPyrrBF4

| Bacterial Strain | EC50 (mM) | Observations |

|---|---|---|

| E. coli | 15 | High susceptibility to ILs |

| L. monocytogenes | 20 | Adaptation observed in some strains |

| B. cereus | 25 | Moderate sensitivity |

Case Studies

Case Study 1: Enzymatic Activity Enhancement

A study demonstrated that BMPyrrBF4 could enhance the enzymatic activity of horseradish peroxidase when immobilized on carbon nanotubes modified with this ionic liquid. The results suggested improved bioelectrocatalytic performance, showcasing its potential in biosensor applications .

Case Study 2: Interaction with Bacterial Membranes

Another investigation focused on the interaction between BMPyrrBF4 and bacterial membranes, revealing that it could disrupt membrane integrity at higher concentrations, leading to cell lysis. This finding highlights both its antimicrobial potential and the need for caution regarding its application in biological systems .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-butyl-1-methylpyrrolidinium tetrafluoroborate ([BMP][BF₄]) critical for its application in electrochemical systems?

- Answer : The compound (C₉H₂₀BF₄N, MW 229.07 g/mol) exhibits a melting point of 155°C and a wide electrochemical stability window (-2.3 V to +1.8 V vs. Ag/Ag⁺), making it suitable for non-aqueous voltammetry. Its high ionic conductivity and low viscosity enhance charge transfer in electrochemical cells. Key characterization methods include differential scanning calorimetry (DSC) for phase transitions and cyclic voltammetry to assess redox stability .

Q. How should researchers purify this compound to ensure experimental reproducibility?

- Answer : Purification involves vacuum drying at 60–80°C under reduced pressure (<1 mbar) for 48 hours to remove residual solvents and water. Karl Fischer titration confirms water content (<50 ppm). Recrystallization in anhydrous acetonitrile or ethyl acetate removes organic impurities, followed by filtration under inert atmosphere .

Q. What experimental protocols are recommended for assessing the thermal stability of [BMP][BF₄] in long-term studies?

- Answer : Use thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen to determine decomposition onset temperatures. Isothermal stability tests (e.g., 100°C for 100 hours) combined with post-analysis via FT-IR or NMR detect structural degradation. Comparative studies with analogous ionic liquids (e.g., imidazolium salts) highlight cation-driven stability differences .

Advanced Research Questions

Q. What methodological considerations are essential for studying the liquid-liquid equilibria of [BMP][BF₄] with water or alkanols?

- Answer : Use cloud-point measurements with precise temperature control (288–328 K) to determine mutual solubility. Excess enthalpy (Hᴱ) and volume (Vᴱ) are quantified via isothermal titration calorimetry (ITC) and vibrating-tube densimetry, respectively. COSMO-RS computational modeling predicts hydrogen-bonding interactions and explains positive Hᴱ values observed in aqueous mixtures .

Q. How do structural variations in pyrrolidinium-based ionic liquids influence their electrochemical stability, and what techniques validate these differences?

- Answer : Substituent position (e.g., 1-butyl-1-methyl vs. 1-butyl-3-methyl isomers) alters electrochemical windows due to steric effects and cation-anion interactions. Cyclic voltammetry in acetonitrile with a Pt working electrode identifies oxidation/reduction limits. In situ scanning tunneling microscopy (STM) reveals cation layering at electrode interfaces, correlating with stability .

Q. What strategies resolve contradictions in reported thermophysical data for [BMP][BF₄] across studies?

- Answer : Standardize measurement conditions (e.g., heating rates in DSC, equilibration times in density measurements). Cross-validate data using multiple techniques (e.g., vibrating-wire viscometry vs. capillary flow). Account for trace water via rigorous drying and use COSMO-RS to identify outliers caused by unmodeled hydrogen-bonding effects .

Q. How can researchers optimize [BMP][BF₄] as a supporting electrolyte in non-aqueous voltammetry?

- Answer : Prepare 0.1–0.5 M solutions in anhydrous acetonitrile or propylene carbonate. Pre-purify solvents with molecular sieves. Use Ag/Ag⁺ reference electrodes and Pt or glassy carbon working electrodes. Oxygen removal is unnecessary due to [BMP][BF₄]’s inertness, simplifying experimental setups .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。